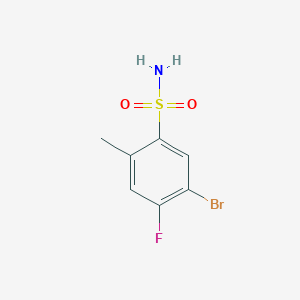

5-溴-4-氟-2-甲基苯磺酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-4-fluoro-2-methylbenzenesulfonamide involves a variety of chemical reactions. For instance, the synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was achieved through an aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2. This process was characterized by multiple techniques including IR, NMR, and X-ray diffraction, indicating a monoclinic crystal structure . Another related compound, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, was synthesized through bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate and further reacted with dimethyl malonate and methyl acetoacetate to afford Michael adducts .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various analytical techniques. The compound mentioned in the first paper crystallizes in a monoclinic space group and its molecular structure was confirmed by single-crystal X-ray diffraction . The structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was also determined by X-ray analysis, which is crucial for understanding the reactivity and properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For example, the Michael adducts formed from the reaction of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles demonstrate the potential of these compounds to participate in various organic transformations . Additionally, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition, showing that these compounds can be functionalized to yield a range of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and synthesis. The density, melting point, and crystallographic parameters provide insight into the stability and purity of the compounds . The enzyme inhibition potential of the synthesized N-substituted sulfonamides indicates their chemical reactivity and potential pharmaceutical applications . Furthermore, the preparation of fluorine-18 labelled synthons like 4-fluorobromobenzene showcases the utility of these compounds in radiochemical applications, with the radiochemical yields being optimized for practical use .

科学研究应用

合成和结构表征

5-溴-4-氟-2-甲基苯磺酰胺已被用于特定分子化合物的合成中。例如,它用于制备 CCR5 拮抗剂,这是一种针对人类 HIV-1 感染的小分子拮抗剂 (Cheng De-ju, 2015)。

晶体结构和抗癌特性

该化合物还参与了具有潜在抗癌特性的新型化合物的合成。已经研究了类似衍生物的晶体结构和抗癌特性,表明在药物开发中具有潜在应用 (Zhang, Shi-jie, Hu, Wei-Xiao, 2010)。

氟化工艺

它在某些分子的氟化中起作用,例如在 2-氨基嘧啶的直接氟化中,突出了其在化学转化中的效用 (Chenxi Wang, Juewang Cai, Min Zhang, Xiaoming Zhao, 2017)。

缓蚀研究

在材料科学领域,已经研究了该化合物的衍生物作为金属表面缓蚀剂的潜力,这对于延长金属基结构的寿命至关重要 (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016)。

光动力疗法

5-溴-4-氟-2-甲基苯磺酰胺的衍生物已被合成并表征用于光动力疗法,特别是在癌症治疗中。这些化合物表现出诸如高单线态氧量子产率之类的特性,这对于癌症治疗中的 II 型机制至关重要 (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020)。

抗菌和脂氧合酶抑制作用

在药物研究中,一些衍生物已显示出作为抗菌剂和脂氧合酶抑制剂的有希望的结果,脂氧合酶是一种参与炎症过程的酶。这表明在治疗炎症性疾病中具有潜在的治疗应用 (M. Abbasi, A. Rehman, S. Z. Siddiqui, A. Sheeza, S. Nazir, I. Ahmad, R. Malik, Syed AA SHAH, 2017)。

酶抑制研究

其衍生物已被合成并评估其酶抑制潜力,特别是针对乙酰胆碱酯酶和 α-葡萄糖苷酶等酶。这表明其在治疗阿尔茨海默病和糖尿病等疾病中具有实用性 (N. Riaz, 2020)。

安全和危害

While specific safety and hazard information for 5-Bromo-4-fluoro-2-methylbenzenesulfonamide is not available, it is generally recommended to avoid ingestion and inhalation of chemical compounds, keep them away from open flames and hot surfaces, and use only non-sparking tools . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling these compounds .

作用机制

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .

Mode of Action

They inhibit this enzyme, thereby blocking the synthesis of folic acid in bacteria .

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of folic acid. This leads to a deficiency of folic acid in the bacteria, inhibiting their growth and proliferation .

属性

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJJWMNVEVZGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250169 | |

| Record name | Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874804-13-4 | |

| Record name | Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

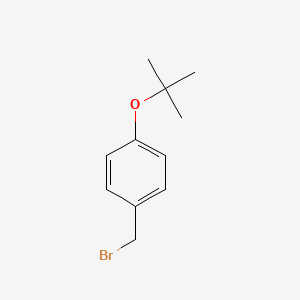

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

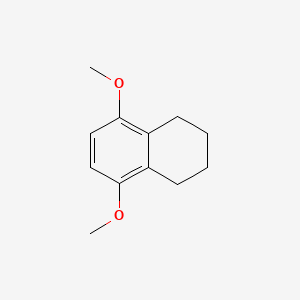

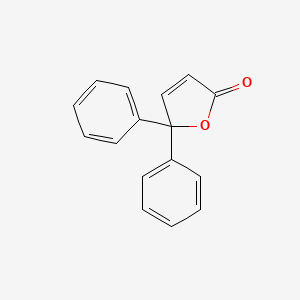

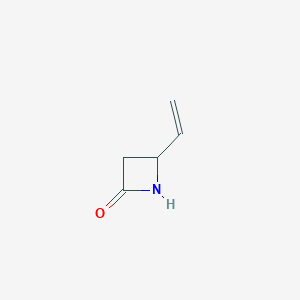

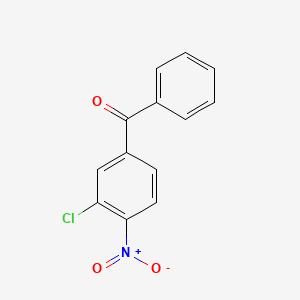

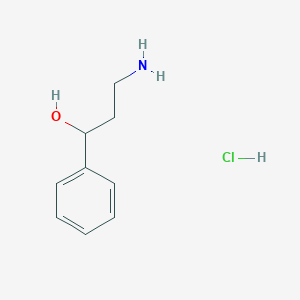

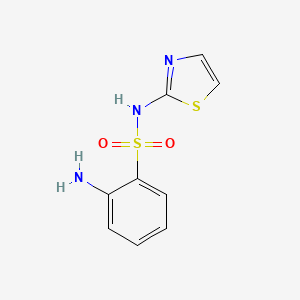

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)